Cas no 92693-03-3 (17S-Hdha)

17S-Hdha structure
17S-Hdha structure
Nome del prodotto:17S-Hdha
Numero CAS:92693-03-3
MF:C22H32O3
MW:344.487687110901
CID:1974606
PubChem ID:11046191

17S-Hdha Proprietà chimiche e fisiche

Nomi e identificatori

    • (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexa enoic acid
    • CTK4A7949
    • ACMC-1BRIH
    • 4,5-cyclopenteno-3-(methylsulfinyl)-6-(methylthio)-1,2-diazine
    • AG-D-32135
    • 1-METHANESULFINYL-4-METHYLSULFANYL-6,7-DIHYDRO-5H-CYCLOPENTA[D]PYRIDAZINE
    • 17S-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
    • 5H-Cyclopenta[d]pyridazine,6,7-dihydro-1-(methylsulfinyl)-4-(methylthio)-
    • AGN-PC-00B3K2
    • 4,5-dehydro 17S-HDHA
    • 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine
    • 17(S)-HDoHE
    • 17S-HDHA
    • 17S-hydroxy DHA
    • (17S)-hydroxydocosahexaenoic acid
    • LMFA04000012
    • (4Z,7Z,10Z,13Z,15E,17S,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid (ACI)
    • 4,7,10,13,15,19-Docosahexaenoic acid, 17-hydroxy-, [S-(E,Z,Z,Z,Z,Z)]- (9CI)
    • 17S-Hdha
    • Inchi: 1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m0/s1
    • Chiave InChI: SWTYBBUBEPPYCX-YTQNUIGOSA-N
    • Sorrisi: C(/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)=C\[C@@H](O)C/C=C\CC

Proprietà calcolate

  • Massa esatta: 344.23514488g/mol
  • Massa monoisotopica: 344.23514488g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 14
  • Complessità: 493
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 6
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 57.5

Proprietà sperimentali

  • Colore/forma: 0.1 mg/mL (900125E-100ug)
    0.5 mg/mL (900125E-500ug)

17S-Hdha Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:UN1170 - class 3 - PG 2 - Ethanol, solution
  • Condizioni di conservazione:−70°C

17S-Hdha Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-100ug
17(S)-HDHA
92693-03-3 98%
100ug
¥2584.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-100UG
17(S)-HDHA
92693-03-3 17(S)-hydroxy Docosahexaenoic acid, ethanol solution
100μG
2066.09 2021-05-14
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-500.956500μg
17(S)-HDHA
92693-03-3
500.956500μg
¥8820.5 2023-11-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-250ug
17(S)-HDHA
92693-03-3 98%
250ug
¥6096.00 2023-09-08
Larodan
14-2273-39-100ug
17(S)-hydroxy-4(Z),7(Z),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid
92693-03-3 >98%
100ug
€532.00 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-50ug
17(S)-HDHA
92693-03-3 98%
50ug
¥1425.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S913100-100μg
17(S)-HDHA
92693-03-3 98%
100μg
¥4,487.00 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci66658-25ug
17(S)-HDHA
92693-03-3 98%
25ug
¥847.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-100.956100μg
17(S)-HDHA
92693-03-3
100.956100μg
¥2650.26 2023-11-02
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
900125E-500UG
17(S)-HDHA
92693-03-3 17(S)-hydroxy Docosahexaenoic acid, ethanol solution
500μG
6876.33 2021-05-14

17S-Hdha Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Arachidonate 15-lipoxygenase Solvents: Water
Riferimento
Resolvin D2 and Resolvin D1 Differentially Activate Protein Kinases to Counter-Regulate Histamine-Induced [Ca2+]i Increase and Mucin Secretion in Conjunctival Goblet Cells
Yang, Menglu; Botten, Nora; Hodges, Robin; Bair, Jeffrey; Utheim, Tor P.; et al, International Journal of Molecular Sciences, 2022, 23(1),

Metodo di produzione 2

Condizioni di reazione
1.1 12 - 16 h
Riferimento
Compounds, compositions, and methods for the treatment of inflammatory, degenerative, and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water ;  pH 9, 0 °C
1.2 Reagents: Citric acid Solvents: Hexane ,  Ethyl acetate
1.3 Reagents: Triphenylphosphine Solvents: Hexane ,  Ethyl acetate ;  0 - 4 °C
Riferimento
First total synthesis of the anti-inflammatory and pro-resolving lipid mediator 16(R),17(S)-diHDHA
Rodriguez, Ana R.; Spur, Bernd W., Tetrahedron Letters, 2018, 59(12), 1143-1146

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Lipoperoxidase (general) Solvents: Water ;  pH 9, 0 °C
1.2 Reagents: Triphenylphosphine ;  pH 9
Riferimento
Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ,  Oxygen Solvents: Water ;  1 h, 0 - 5 °C; 30 - 300 min, 0 - 5 °C
1.2 Reagents: N-Acetyl-L-cysteine ;  45 min, 0 - 5 °C
1.3 Reagents: Citric acid ;  pH 4 - 5
Riferimento
Method for producing ω3 and ω6 unsaturated fatty acid oxides
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Cardiovascular properties of hydroxylated docosahexaenoates
Karanian, John W.; Kim, Hee Yong; Shingu, Tadashi; Yergey, James; Salem, Norman Jr., Progress in Clinical and Biological Research, 1989, 301, 511-15

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tris(2-carboxyethyl)phosphine ,  Oxygen Catalysts: Lipoperoxidase (general) Solvents: Water ;  2 h, pH 9.5, 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Gram scale synthesis of specialized pro-resolving mediator 17(S)-HDHA using lipoxygenase enhanced by water-soluble reducing agent TCEP
Itoh, Toshimasa ; Saito, Tomoko; Yamamoto, Yoshinori; Ishida, Hiroaki; Yamamoto, Keiko, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 343-345

Metodo di produzione 8

Condizioni di reazione
Riferimento
PPARγ agonistic medicinal compositions
, World Intellectual Property Organization, , ,

17S-Hdha Raw materials

17S-Hdha Preparation Products

Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd